(E/Z)-CP-724714 (CAS 383432-38-0) is a quinazoline-based, orally bioavailable, ATP-competitive inhibitor of the HER2/ErbB2 receptor tyrosine kinase. While the pure (E)-isomer was originally evaluated in clinical trials, the (E/Z) isomeric mixture is widely procured as a highly cost-effective and potent biochemical tool for in vitro laboratory workflows. Characterized by its nanomolar potency (IC50 = 10 nM for HER2) and profound selectivity against other receptor tyrosine kinases, the compound is a staple for isolating HER2-dependent signaling cascades. Furthermore, its well-documented interaction with hepatic efflux transporters has established it as a critical reference standard in predictive toxicology and drug-induced liver injury (DILI) models, ensuring reliable assay reproducibility [1].
Substituting (E/Z)-CP-724714 with broader-spectrum pan-HER inhibitors or dual EGFR/HER2 inhibitors (such as lapatinib) fundamentally compromises assay specificity by simultaneously suppressing EGFR, which confounds experimental readouts in mixed-expression cell lines. Conversely, while modern highly selective HER2 inhibitors like tucatinib offer similar kinase specificity, they do not replicate CP-724714’s unique off-target toxicological profile—namely, its potent inhibition of the bile salt export pump (BSEP) and multidrug resistance protein 1 (MDR1). For procurement in predictive toxicology workflows, substituting this compound eliminates the exact hepatobiliary cholestatic mechanism required to validate hepatocyte-based DILI screening platforms, rendering generic alternatives useless for these specific standardization protocols [1].
(E/Z)-CP-724714 demonstrates extreme selectivity for HER2 over EGFR, which is critical for isolating specific signaling cascades in mainstream laboratory workflows. Quantitative profiling shows the compound inhibits HER2 with an IC50 of 10 nM while maintaining an IC50 of 6,400 nM for EGFR, yielding a >640-fold selectivity window [1]. In stark contrast, the common comparator lapatinib acts as a dual inhibitor, suppressing both HER2 (IC50 = 9.2 nM) and EGFR (IC50 = 10.8 nM) at nearly a 1:1 ratio . This makes (E/Z)-CP-724714 the appropriate procurement choice for assays requiring the precise decoupling of ErbB family receptor functions without off-target interference.
| Evidence Dimension | HER2 vs. EGFR Selectivity Window |
| Target Compound Data | IC50 = 10 nM (HER2) vs 6,400 nM (EGFR) (>640-fold selectivity) |
| Comparator Or Baseline | Lapatinib (IC50 = 9.2 nM HER2 vs 10.8 nM EGFR; ~1:1 ratio) |
| Quantified Difference | >600-fold improvement in target specificity |
| Conditions | In vitro cell-free kinase assay |
Enables researchers to cleanly isolate HER2-dependent pathways without confounding off-target EGFR suppression, ensuring high assay reproducibility.
Unlike newer clinical HER2 inhibitors optimized for safety, (E/Z)-CP-724714 possesses a highly specific, well-documented off-target liability that makes it an invaluable reference standard for toxicology workflows. It actively inhibits hepatic efflux transporters, specifically the bile salt export pump (BSEP) with an IC50 of 16 µM, and multidrug resistance protein 1 (MDR1) with an IC50 of ~28 µM [1]. Furthermore, its hepatic uptake clearance is approximately fourfold higher than its efflux clearance, driving rapid intracellular accumulation. Compared to non-hepatotoxic baselines like tucatinib, this reproducible cholestatic and cytotoxic profile establishes (E/Z)-CP-724714 as a mandatory positive control in predictive hepatocyte imaging assays.
| Evidence Dimension | Hepatic Efflux Transporter Inhibition |
| Target Compound Data | BSEP IC50 = 16 µM; MDR1 IC50 = 28 µM |
| Comparator Or Baseline | Standard safe-profile TKIs (e.g., Tucatinib) lacking BSEP/MDR1 liability |
| Quantified Difference | 4-fold higher hepatic uptake vs. efflux clearance |
| Conditions | Cryopreserved and fresh cultured human hepatocytes |
Provides a reliable, mechanistically defined positive control for validating in vitro drug-induced liver injury (DILI) screening platforms.
(E/Z)-CP-724714 serves as a specialized pharmacological tool for investigating the intersection of receptor tyrosine kinase (RTK) signaling and calcium channel dynamics. In breast cancer models (e.g., SK-BR-3), application of 2 µM (E/Z)-CP-724714 dramatically reduces the amplitude of Store-Operated Calcium Entry (SOCE) following endoplasmic reticulum depletion [1]. When compared to downstream MAPK pathway inhibitors (e.g., trametinib), which exhibit no baseline effect on SOCE, this compound proves that upstream RTK/PI3K/Akt inhibition is required to modulate these calcium channels. This robust differential response positions the compound as a critical reagent for electrophysiological and live-cell calcium-imaging workflows.
| Evidence Dimension | SOCE Amplitude Reduction |
| Target Compound Data | Significant SOCE suppression at 2 µM |
| Comparator Or Baseline | MAPK inhibitors (e.g., trametinib) showing 0% SOCE suppression |
| Quantified Difference | Complete differential response in calcium entry modulation |
| Conditions | Thapsigargin-induced ER depletion in SK-BR-3 cells |
Allows researchers to map the regulatory mechanisms between HER2 signaling and critical calcium influx pathways in non-excitable cells.
This compound is the right choice for validating in vitro Drug-Induced Liver Injury (DILI) models. Due to its well-characterized inhibition of BSEP and MDR1 efflux transporters, it provides a reliable cholestatic and cytotoxic baseline in human hepatocyte imaging assays, ensuring that screening platforms can accurately detect transporter-mediated hepatotoxicity [1].
For complex in vitro models expressing multiple ErbB family members (e.g., BT-474 or SK-BR-3 cell lines), (E/Z)-CP-724714 is the preferred tool to cleanly decouple HER2 signaling from EGFR pathways. Its >640-fold selectivity ensures that downstream readouts are exclusively attributed to HER2 inhibition, a workflow impossible with dual inhibitors like lapatinib [2].
This compound is the correct selection for electrophysiology and live-cell calcium imaging workflows studying the regulatory link between receptor tyrosine kinases and Store-Operated Calcium Entry (SOCE). By suppressing SOCE amplitude following endoplasmic reticulum depletion, it serves as a critical pharmacological probe for mapping calcium influx mechanisms [3].
Beyond oncology, this compound is the right choice for virological workflows investigating the reliance of viral promoters on host kinase activity. Specifically, it is utilized to inhibit ErbB2-dependent activation of the human papillomavirus (HPV) long control region (LCR), providing a targeted approach to studying host-directed antiviral mechanisms [4].